Cas no 1944-05-4 (2,3,4,5,6-PENTAFLUOROBENZHYDROL)
2,3,4,5,6-PENTAFLUOROBENZHYDROL Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,2,3,4,5,6-pentafluoro-a-phenyl-
- 2,3,4,5,6-PENTAFLUOROBENZHYDROL
- 2,3',4,4',6-PENTACB UNLABELED
- 2,3,4,5,6-pentafluorobenzhydryl alcohol
- pentafluorophenylbenzyl alcohol
- Phenyl-2,3,4,5,6-pentafluorphenylmethanol
- PENTAFLUOROBENZHYDROL
- α-(pentafluorophenyl)benzenemethanol
- ALPHA-(PENTAFLUOROPHENYL)BENZENEMETHANOL
- α-Phenyl-2,3,4,5,6-pentafluorobenzenemethanol
- α-(2,3,4,5,6-Pentafluorophenyl)benzyl alcohol
- 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol
- DTXSID70941173
- Butanedioyl dichloride, 2-methylene-
- (pentafluorophenyl)(phenyl)methanol
- FT-0609326
- J-012592
- FT-0676138
- MFCD00004489
- EINECS 217-741-2
- (perfluorophenyl)(phenyl)methanol
- CS-0328411
- (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanol #
- NS00045961
- 1944-05-4
- PMIIFKURPQGSMI-UHFFFAOYSA-N
- AKOS009159011
- SCHEMBL5873438
- (2,3,4,5,6-pentafluorophenyl)-phenylmethanol
- (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanol
-
- MDL: MFCD00004489
- Inchi: 1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H
- InChI Key: PMIIFKURPQGSMI-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C(C1C=CC=CC=1)O)F)F)F)F
Computed Properties
- Exact Mass: 274.04200
- Monoisotopic Mass: 274.041706
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 1.457
- Melting Point: 54 °C
- Boiling Point: 115 °C
- Flash Point: >110°C
- Refractive Index: 1.518
- PSA: 20.23000
- LogP: 3.46380
2,3,4,5,6-PENTAFLUOROBENZHYDROL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006950-25g |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | 97% | 25g |
£285.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001554-1g |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | 97% | 1g |
1868CNY | 2021-05-08 | |
| abcr | AB103550-1 g |
Pentafluorobenzhydrol; 95% |
1944-05-4 | 1g |
€74.00 | 2022-03-26 | ||
| Apollo Scientific | PC5490-1g |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | 97% | 1g |
£50.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001554-1g |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | 97% | 1g |
1868.0CNY | 2021-07-13 | |
| Key Organics Ltd | AS-8671-1MG |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-8671-5MG |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-8671-10MG |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-8671-20MG |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | >90% | 0mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | AS-8671-50MG |
2,3,4,5,6-Pentafluorobenzhydrol |
1944-05-4 | >90% | 50mg |
£102.00 | 2025-02-09 |
2,3,4,5,6-PENTAFLUOROBENZHYDROL Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2,3,4,5,6-PENTAFLUOROBENZHYDROL
Introduction to 2,3,4,5,6-PENTAFLUOROBENZHYDROL (CAS No. 1944-05-4)
2,3,4,5,6-Pentafluorobenzhydrol (CAS No. 1944-05-4) is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique properties and potential applications. This compound is characterized by its high degree of fluorination, which imparts exceptional chemical stability and unique electronic properties. These characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
The molecular structure of 2,3,4,5,6-pentafluorobenzhydrol consists of a benzene ring with five fluorine atoms attached at the 2, 3, 4, 5, and 6 positions. The presence of these fluorine atoms significantly alters the electronic distribution around the benzene ring, leading to enhanced hydrophobicity and reduced reactivity towards nucleophiles. This makes 2,3,4,5,6-pentafluorobenzhydrol an ideal candidate for use in the development of drugs with improved pharmacokinetic profiles and reduced side effects.
In recent years, the use of highly fluorinated compounds in pharmaceutical research has seen a surge due to their ability to modulate biological activity and improve drug delivery. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated intermediates in enhancing the solubility and bioavailability of drug molecules. 2,3,4,5,6-Pentafluorobenzhydrol has been identified as a key intermediate in the synthesis of several promising drug candidates currently undergoing clinical trials.
The synthesis of 2,3,4,5,6-pentafluorobenzhydrol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reduction of pentafluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LAH). This method has been optimized to achieve high selectivity and yield, making it suitable for large-scale production.
Beyond its applications in pharmaceuticals, 2,3,4,5,6-pentafluorobenzhydrol has also found use in materials science. Its high thermal stability and chemical resistance make it an attractive component in the formulation of advanced polymers and coatings. Research published in the Journal of Polymer Science demonstrated that incorporating 2,3,4,5,6-pentafluorobenzhydrol into polymer matrices can significantly enhance their mechanical properties and durability.
In the context of environmental science, the unique properties of highly fluorinated compounds like 2,3,4,5,6-pentafluorobenzhydrol have led to their exploration as potential green solvents. These solvents exhibit low toxicity and high biodegradability compared to traditional organic solvents. A study published in the Green Chemistry Journal reported that 2,3,4,5,6-pentafluorobenzhydrol-based solvents can effectively replace hazardous solvents in various industrial processes without compromising performance.
The safety profile of 2,3,4,5,6-pentafluorobenzhydrol is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is essential to follow standard safety protocols during handling to minimize any potential risks. Proper personal protective equipment (PPE) should be used to ensure safe handling and storage.
In conclusion, 2,3,4,5,6-PENTAFLUOROBENZHYDROL (CAS No. 1944-05-4) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique chemical properties make it an invaluable intermediate in various synthetic processes. Ongoing research continues to uncover new applications and optimize existing methods for its synthesis and use.
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